6-(4-methoxybenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
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Overview
Description
6-(4-methoxybenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 6-(4-methoxybenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxybenzylamine with cyanuric chloride to form an intermediate, which is then reacted with 4-methoxyaniline to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
6-(4-methoxybenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases to facilitate the reactions.
Scientific Research Applications
6-(4-methoxybenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an anti-cancer or anti-inflammatory agent.
Industry: In industrial applications, the compound is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(4-methoxybenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-(4-methoxybenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one can be compared with other triazine derivatives, such as:
2,4,6-tris(4-methoxyphenyl)-1,3,5-triazine: This compound has three methoxyphenyl groups attached to the triazine ring, making it more symmetrical and potentially more stable.
6-(4-chlorobenzyl)-3-((4-chlorophenyl)amino)-1,2,4-triazin-5(4H)-one: This compound features chlorobenzyl and chlorophenyl groups instead of methoxy groups, which can alter its reactivity and applications.
6-(4-methylbenzyl)-3-((4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one: The presence of methyl groups instead of methoxy groups can affect the compound’s solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be leveraged for various applications.
Properties
IUPAC Name |
3-(4-methoxyanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-14-7-3-12(4-8-14)11-16-17(23)20-18(22-21-16)19-13-5-9-15(25-2)10-6-13/h3-10H,11H2,1-2H3,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNWBBBCIKSSSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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